molecular formula C22H29As B14133537 [(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylarsane

[(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylarsane

Cat. No.: B14133537
M. Wt: 368.4 g/mol
InChI Key: GVAJFVDBVCVEDQ-QIJUGHKUSA-N
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Description

[(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylarsane is an organoarsenic compound characterized by its unique cyclohexyl structure bonded to diphenylarsane

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylarsane typically involves the reaction of [(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl] with diphenylarsenic chloride under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is typically purified through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

[(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylarsane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form [(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylarsine oxide.

    Reduction: Reduction reactions can convert the compound to this compound hydride.

    Substitution: The aryl groups in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: [(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylarsine oxide.

    Reduction: this compound hydride.

    Substitution: Various substituted aryl derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

[(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylarsane is used as a reagent in organic synthesis, particularly in the formation of carbon-arsenic bonds. It serves as a precursor for the synthesis of more complex organoarsenic compounds.

Biology

In biological research, this compound is studied for its potential as an anticancer agent. Its ability to interact with cellular proteins and DNA makes it a candidate for drug development.

Medicine

The compound is explored for its therapeutic potential in treating certain types of cancer. Its unique structure allows it to target specific molecular pathways involved in cancer cell proliferation.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

[(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylarsane exerts its effects by interacting with cellular proteins and enzymes. It can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes, ultimately leading to cell death. The compound also interacts with DNA, causing damage that triggers apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • [(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphine
  • [(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylstibine
  • [(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylbismuthine

Uniqueness

[(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylarsane is unique due to its specific interaction with cellular proteins and DNA. Unlike its phosphine, stibine, and bismuthine analogs, the arsenic atom in this compound provides distinct reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H29As

Molecular Weight

368.4 g/mol

IUPAC Name

[(1S,2R,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylarsane

InChI

InChI=1S/C22H29As/c1-17(2)21-15-14-18(3)16-22(21)23(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-13,17-18,21-22H,14-16H2,1-3H3/t18-,21-,22+/m1/s1

InChI Key

GVAJFVDBVCVEDQ-QIJUGHKUSA-N

Isomeric SMILES

C[C@@H]1CC[C@@H]([C@H](C1)[As](C2=CC=CC=C2)C3=CC=CC=C3)C(C)C

Canonical SMILES

CC1CCC(C(C1)[As](C2=CC=CC=C2)C3=CC=CC=C3)C(C)C

Origin of Product

United States

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